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Compound Name: Gsk583

Cat. No.: B15603638 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison

of GSK583's Selectivity Profile within the RIP Kinase Family

GSK583 is a potent and selective inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2), a

key mediator of inflammatory signaling downstream of the NOD1 and NOD2 pattern recognition

receptors.[1] Understanding the cross-reactivity of GSK583 with other members of the RIP

kinase family is crucial for elucidating its mechanism of action and predicting potential off-target

effects. This guide provides a comparative analysis of GSK583's activity against various RIP

kinases, supported by available experimental data and detailed methodologies.

GSK583 Potency and Selectivity Profile
GSK583 demonstrates high potency for human and rat RIPK2, with IC50 values of 5 nM and 2

nM, respectively.[2] While it exhibits broad selectivity across a panel of 300 kinases, some off-

target inhibition has been observed for BRK and Aurora A.[2] A notable finding is its

comparable binding affinity for RIPK3, with a reported IC50 of 16 nM in a fluorescence

polarization binding assay.[3] However, this binding does not translate to functional inhibition,

as GSK583 shows no detectable activity in cellular assays for RIPK3-dependent necroptotic

cell death at concentrations up to 10 μM.[3]
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Kinase IC50 (nM) Assay Type
Functional
Inhibition

Reference

Human RIPK2 5
Fluorescence

Polarization
Yes [2]

Rat RIPK2 2
Fluorescence

Polarization
Yes [2]

RIPK3 16
Fluorescence

Polarization
No (up to 10 µM) [3]

Table 1: GSK583 Potency against RIP Kinases. This table summarizes the reported IC50

values for GSK583 against members of the RIP kinase family.

Experimental Protocols
A key method for determining the binding affinity of inhibitors to kinases is the Fluorescence

Polarization (FP) Assay. This technique measures the change in the polarization of fluorescent

light emitted from a labeled ligand upon binding to its target protein.

Fluorescence Polarization (FP) Assay for RIPK2
Inhibition
Objective: To determine the IC50 value of a test compound (e.g., GSK583) for RIPK2.

Materials:

Full-length purified RIPK2 enzyme

Fluorescently labeled ATP-competitive ligand (tracer)

Test compound (GSK583)

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01%

Tween-20)

384-well black, low-volume microplates
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Microplate reader capable of fluorescence polarization measurements

Procedure:

Compound Preparation: Prepare a serial dilution of GSK583 in 100% DMSO.

Assay Plate Preparation: Dispense a small volume (e.g., 100 nL) of the diluted compound

into the wells of the 384-well plate.

Enzyme and Tracer Preparation: Prepare a solution of RIPK2 and the fluorescent tracer in

the assay buffer. The concentration of RIPK2 should be at or slightly below the Kd of the

tracer, and the tracer concentration is typically in the low nanomolar range.

Reaction Incubation: Add the RIPK2 and tracer solution to the wells containing the

compound. Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to

allow the binding to reach equilibrium.

Measurement: Measure the fluorescence polarization of each well using a plate reader with

appropriate excitation and emission filters for the fluorophore used.

Data Analysis: The IC50 values are calculated from the resulting dose-response curves

using a suitable nonlinear regression model.

Signaling Pathways and Experimental Workflows
The RIP kinase family plays a central role in regulating inflammation, apoptosis, and

necroptosis. Understanding these pathways is essential for interpreting the effects of inhibitors

like GSK583.
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Caption: Overview of RIP Kinase Signaling Pathways.
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The workflow for assessing kinase inhibitor specificity involves a multi-step process, from initial

high-throughput screening to detailed biochemical and cellular assays.

Kinase Inhibitor Specificity Assessment Workflow

High-Throughput Screening
(e.g., against primary target)

Hit Identification

Broad Kinome Profiling
(e.g., KINOMEscan)

Selectivity Analysis
(Identification of off-targets)

Biochemical IC50 Determination
(e.g., FP, TR-FRET, ADP-Glo)

Cellular Target Engagement & Functional Assays
(e.g., NanoBRET, Phosphorylation Assays)

Final Selectivity Profile
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Caption: Workflow for Assessing Kinase Inhibitor Specificity.

Conclusion
GSK583 is a highly potent and selective inhibitor of RIPK2. While it demonstrates binding to

RIPK3, this interaction does not lead to functional inhibition of RIPK3-mediated necroptosis.

Further detailed kinome scanning data would be beneficial to fully characterize its cross-

reactivity profile against all members of the RIP kinase family, particularly RIPK1, RIPK4, and

RIPK5. The experimental protocols and pathway diagrams provided in this guide offer a

framework for the continued investigation and comparison of GSK583 and other kinase

inhibitors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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